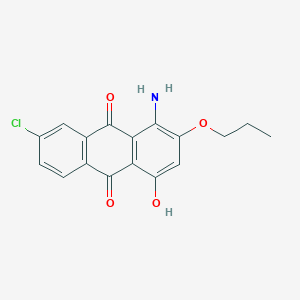
1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione is an anthraquinone derivative. Anthraquinone derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, exhibits interesting chemical and biological properties that make it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthraquinone derivatives.
Amination: The amino group is introduced at the 1st position through nucleophilic substitution reactions using ammonia or amines.
Hydroxylation: The hydroxyl group at the 4th position is introduced via hydroxylation reactions using reagents like hydrogen peroxide or peracids.
Propoxylation: The propoxy group at the 2nd position is introduced through etherification reactions using propyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques like recrystallization, chromatography, or distillation to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding hydroquinone derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents for treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes, such as topoisomerases and kinases.
Pathways: It affects cellular pathways related to DNA replication, repair, and apoptosis, leading to its potential anticancer and antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-4-hydroxy-9,10-anthraquinone: Lacks the chlorine and propoxy groups, resulting in different chemical and biological properties.
7-Chloro-4-hydroxy-9,10-anthraquinone: Lacks the amino and propoxy groups, affecting its reactivity and applications.
2-Propoxy-9,10-anthraquinone: Lacks the amino and chloro groups, leading to variations in its chemical behavior.
Uniqueness
1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88605-06-5 |
|---|---|
Formule moléculaire |
C17H14ClNO4 |
Poids moléculaire |
331.7 g/mol |
Nom IUPAC |
1-amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H14ClNO4/c1-2-5-23-12-7-11(20)13-14(15(12)19)17(22)10-6-8(18)3-4-9(10)16(13)21/h3-4,6-7,20H,2,5,19H2,1H3 |
Clé InChI |
HDXNFGCJFMDUBE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





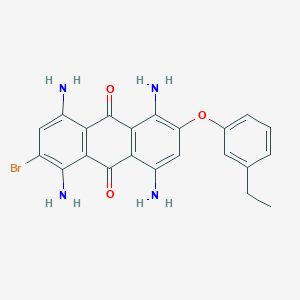
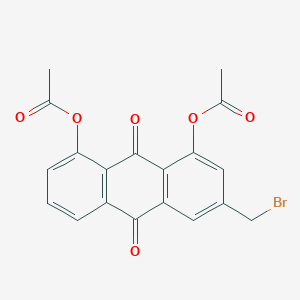
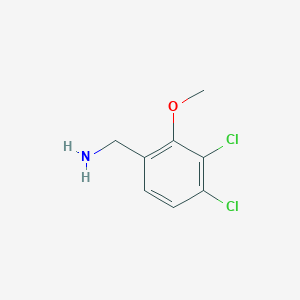


![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)

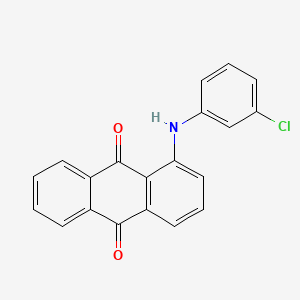
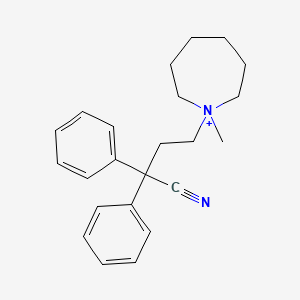
![5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
